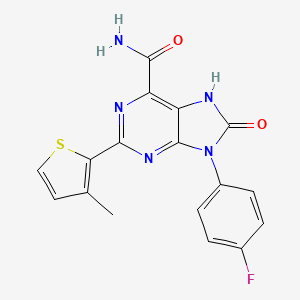
9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-7H-purine-6-carboxamide" is a structurally complex molecule that may be related to various research areas, including apoptosis induction, fluorescence sensing, and polymer chemistry. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are reminiscent of the chemical entities discussed in the papers. For instance, the presence of a carboxamide group and a fluorophenyl moiety can be related to the apoptosis inducers and fluorescence sensors described in the literature .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves multi-step reactions, including the formation of key intermediates. For example, the synthesis of arprinocid, a coccidiostat candidate, involves the introduction of a carbon-14 label into the benzylic methylene carbon, which is achieved by carbonation of a dihalo-phenyl Grignard or organolithium reagent . This suggests that the synthesis of our compound of interest might also involve complex steps such as halogenation, carbonation, and the formation of Grignard reagents.
Molecular Structure Analysis
The molecular structure of the compound likely exhibits significant interactions due to the presence of aromatic rings and heteroatoms. These interactions could include pi-pi stacking and hydrogen bonding, which are important for the stability and reactivity of the molecule. The oligothiophene-based compounds mentioned in the literature show fluorescence enhancement upon binding to carboxylate anions, indicating that the thiophene moiety in our compound may also play a role in its optical properties .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and can be influenced by the functional groups present. The carboxamide group, for instance, is a key feature in the apoptosis inducers studied, where structure-activity relationship (SAR) studies have been conducted to optimize the biological activity . The reactivity of the carboxamide group and the fluorophenyl moiety could be explored in the context of biological assays or in the development of new materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could affect the compound's lipophilicity and electronic properties. Similarly, the methylthiophenyl group could impart solubility characteristics and contribute to the compound's optical properties. The synthesis of polyamides containing xanthene units and methyl pendant groups from a related dicarboxylic acid demonstrates the potential for creating materials with high thermal stability and optical transparency . This suggests that our compound could also exhibit unique physical properties suitable for material science applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- The synthesis and characterization of thiourea derivatives, including those related to the specified chemical structure, have shown significant antimicrobial activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. These strains are notable for their biofilm-forming capabilities, which contribute to their resistance against conventional antimicrobial treatments. The antimicrobial activity was particularly enhanced by the presence of halogens such as fluorine on the aromatic substituents, underscoring the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Characterization
- Research focused on the synthesis of derivatives related to the given compound has been pivotal in advancing our understanding of their chemical properties and potential applications. For instance, the synthesis of "9‐[(2‐chloro‐6‐fluorophenyl) [14C]methyl]‐9H‐purine‐6‐amine" and its analogs has contributed to the exploration of new coccidiostat candidates, showcasing the importance of these compounds in the development of new therapeutic agents (Ellsworth, Meriwether, & Mertel, 1989).
Applications in Material Science
- The chemical backbone related to the specified compound has also found applications in the development of new materials. For example, the synthesis of new diphenylfluorene-based aromatic polyamides derived from related compounds has been reported, with these materials exhibiting promising properties such as solubility in organic solvents, high thermal stability, and potential applications in high-performance plastics (Hsiao, Yang, & Lin, 1999).
Drug Development and Pharmacological Research
- The structural motif of the specified compound is instrumental in the discovery and development of new drugs. For instance, derivatives with similar structures have been explored as selective inhibitors of the Met kinase superfamily, showing promise in the treatment of certain types of cancer. The identification of potent and selective Met kinase inhibitors exemplifies the application of these compounds in targeted therapy, underscoring their significance in medical research and pharmacological innovation (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c1-8-6-7-26-13(8)15-20-11(14(19)24)12-16(22-15)23(17(25)21-12)10-4-2-9(18)3-5-10/h2-7H,1H3,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOQEACDIFSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



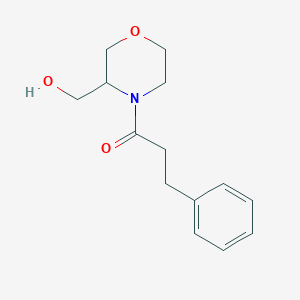
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
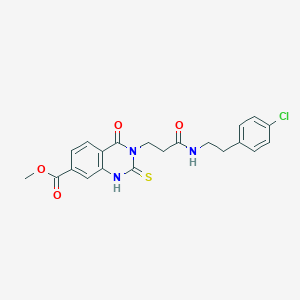
![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide](/img/structure/B3011206.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)
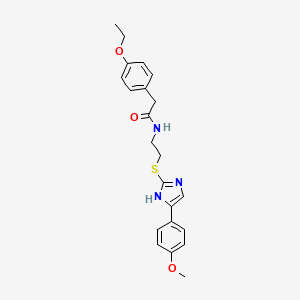

![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)
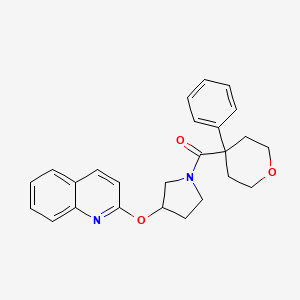
![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)